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molecular formula C12H26S B083451 Dodecane-2-thiol CAS No. 14402-50-7

Dodecane-2-thiol

Cat. No. B083451
M. Wt: 202.4 g/mol
InChI Key: UROXMPKAGAWKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088642

Procedure details

The 2-methyl, 2-azido, 2-acetoxy, 2-phenoxy, 2-thiocyanato, 2-dodecanethiol, 2-thioacetoxy and 2-t-butylperoxy derivatives of Examples 24, 25, 26, 29, 31, 32, 33 and 35 were prepared by similar reactions, i.e. reacting the 2-(t-butylazo)-2-chloro-4-methyl-4-(t-butylperoxy)pentane (from Example 23) with approximately equivalent amounts of the corresponding sodium or potassium salt in alcohol i.e. either sodium or potassium methoxide, azide, acetate, phenate, thiocyanate, thiododecanoxide, thioacetate, and t-butyl hydroperoxide.
[Compound]
Name
thiododecanoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
2-(t-butylazo)-2-chloro-4-methyl-4-(t-butylperoxy)pentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(N=N[C:7](Cl)([CH2:9][C:10]([CH3:18])(OOC(C)(C)C)C)[CH3:8])(C)(C)C.[Na].[K].C[O-].[K+].[N-]=[N+]=[N-].[C:28]([O-])(=O)[CH3:29].[S-]C#N.[C:35]([O-])(=[S:37])[CH3:36].[C:39](OO)(C)([CH3:41])[CH3:40]>>[CH3:36][CH:35]([SH:37])[CH2:40][CH2:39][CH2:41][CH2:28][CH2:29][CH2:18][CH2:10][CH2:9][CH2:7][CH3:8] |f:3.4,^1:19,20|

Inputs

Step One
Name
thiododecanoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
2-(t-butylazo)-2-chloro-4-methyl-4-(t-butylperoxy)pentane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=NC(C)(CC(C)(OOC(C)(C)C)C)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Nine
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[K+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCCCCC)S
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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